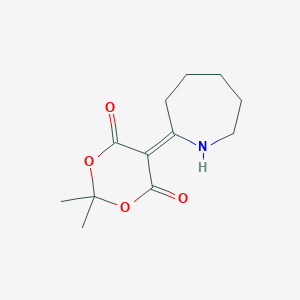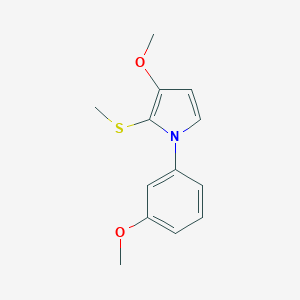
5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes an azepane ring and a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of azepane derivatives with dioxane derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of seashell waste-derived catalysts in a CO2-mediated thermocatalytic process has been explored for the recovery of valuable commodity chemicals .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.
Wissenschaftliche Forschungsanwendungen
5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is explored for its potential therapeutic applications and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-(Azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione include:
- N-Azepan-2-ylidene-N’-(1-(3-nitro-phenyl)-ethylidene)-hydrazine
- N-Azepan-2-ylidene-N’-(2,6-dichloro-benzylidene)-hydrazine
- N-(Azepan-2-ylidene)hydroxylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the azepane and dioxane rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
5-(azepan-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2)16-10(14)9(11(15)17-12)8-6-4-3-5-7-13-8/h13H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOQRIWQBFOIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCCCCN2)C(=O)O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370695.png)
![N-(tert-butyl)-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370698.png)

![4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide](/img/structure/B370701.png)
![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370704.png)
![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)
![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370712.png)




![1-(2,4-Dimethoxyphenyl)ethanone [1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B370718.png)


